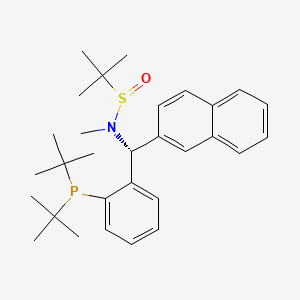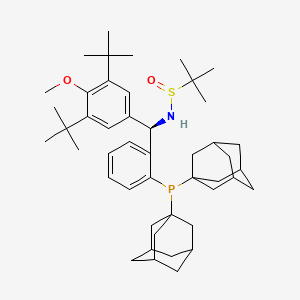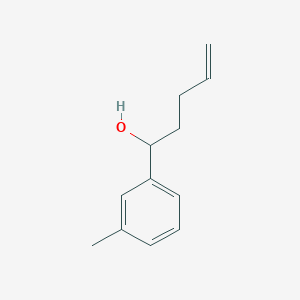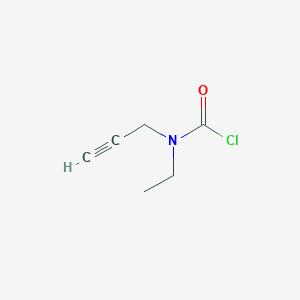![molecular formula C19H20F3N5O5S2 B13648078 [2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/no-structure.png)
[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a trifluoromethylsulfanyl group, a pyrazolo[1,5-a]pyrimidine moiety, and a cyclopentyl ring. It is primarily used in research settings and has shown promise in medicinal chemistry and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors. The trifluoromethylsulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the attachment of the cyclopentyl ring and the sulfamate group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Aplicaciones Científicas De Investigación
[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of [2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethylsulfanyl group and pyrazolo[1,5-a]pyrimidine moiety play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- **[1R,2R,3S,4R]-2,3-Dihydroxy-4-[[2-[3-(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate
- MLN7243
Uniqueness
Compared to similar compounds, [2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate stands out due to its unique trifluoromethylsulfanyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H20F3N5O5S2 |
|---|---|
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
[2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate |
InChI |
InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31) |
Clave InChI |
KJDAGXLMHXUAGV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)


![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)





![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)

